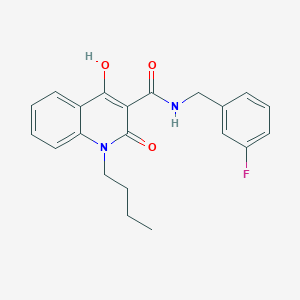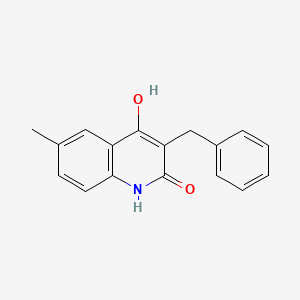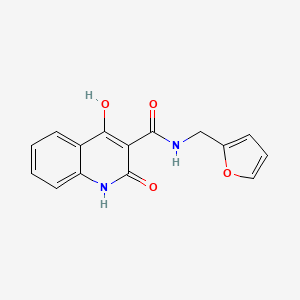
N-(3-fluorobenzyl)-4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-fluorobenzyl)-4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide, also known as Compound 1, is a synthetic compound with potential therapeutic applications. It belongs to the class of quinolinecarboxamides and has been studied extensively for its mechanism of action and physiological effects.
Mechanism of Action
The mechanism of action of N-(3-fluorobenzyl)-4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide 1 involves its ability to inhibit the activity of certain enzymes and proteins that are involved in inflammation, cell proliferation, and bacterial growth. It has been shown to inhibit the activity of cyclooxygenase-2, an enzyme involved in the production of inflammatory mediators, and to induce cell cycle arrest and apoptosis in cancer cells. Additionally, it has been shown to inhibit the growth of various bacterial strains, including antibiotic-resistant strains.
Biochemical and Physiological Effects
This compound 1 has been shown to have a range of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress in animal models of inflammatory bowel disease. It has also been shown to induce cell cycle arrest and apoptosis in cancer cells, and to inhibit the growth of bacterial strains. Additionally, it has been shown to have minimal toxicity in animal models, indicating its potential as a safe and effective therapeutic agent.
Advantages and Limitations for Lab Experiments
N-(3-fluorobenzyl)-4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide 1 has several advantages for use in lab experiments. It is a synthetic compound that can be produced in high yields and purity, making it readily available for research purposes. It has been shown to have a range of potential therapeutic applications, making it a versatile compound for studying various diseases and conditions. However, its limitations include its relatively complex synthesis method and the need for further studies to fully understand its mechanism of action and potential side effects.
Future Directions
There are several future directions for research on N-(3-fluorobenzyl)-4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide 1. One potential area of study is its use in combination with other therapeutic agents to enhance its effectiveness. Another direction is to further investigate its mechanism of action and potential side effects in animal models and clinical trials. Additionally, there is potential for the development of new derivatives of this compound 1 with improved efficacy and safety profiles. Overall, the potential therapeutic applications of this compound 1 make it a promising compound for future research.
Synthesis Methods
The synthesis of N-(3-fluorobenzyl)-4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide 1 involves a multi-step process that starts with the reaction of 3-fluorobenzylamine with 2-chloro-4,5-dihydro-1-methyl-2-oxo-3-quinolinecarboxylic acid. The resulting intermediate is then subjected to a series of chemical reactions that ultimately yield this compound 1. The synthesis method has been optimized to produce high yields and purity of the compound.
Scientific Research Applications
N-(3-fluorobenzyl)-4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide 1 has been studied extensively for its potential therapeutic applications in various fields of medicine. It has been shown to have anti-inflammatory, anti-cancer, and anti-bacterial properties. In particular, it has been studied for its potential use in treating inflammatory bowel disease, cancer, and bacterial infections.
properties
IUPAC Name |
N-[(3-fluorophenyl)methyl]-4-hydroxy-1-methyl-2-oxoquinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN2O3/c1-21-14-8-3-2-7-13(14)16(22)15(18(21)24)17(23)20-10-11-5-4-6-12(19)9-11/h2-9,22H,10H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAEGYKPLSDDFMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C(C1=O)C(=O)NCC3=CC(=CC=C3)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[4-(2-cyano-3-ethoxy-1-hydroxy-3-oxo-1-propen-1-yl)phenyl]-1,3-dioxo-5-isoindolinecarboxylic acid](/img/structure/B5913629.png)










